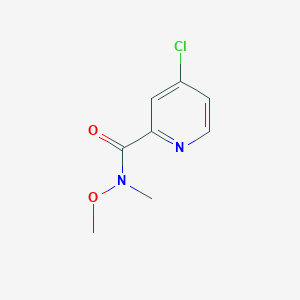

4-chloro-N-methoxy-N-methylpyridine-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-N-methoxy-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)7-5-6(9)3-4-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRHMIUYUJSUQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=NC=CC(=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20705484 | |

| Record name | 4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757251-62-0 | |

| Record name | 4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide

Introduction

4-chloro-N-methoxy-N-methylpyridine-2-carboxamide is a specialized chemical intermediate known as a Weinreb amide. First introduced in 1981, Weinreb amides are highly valued in organic synthesis for their ability to react with organometallic reagents, such as Grignard or organolithium reagents, to form ketones without the common side reaction of over-addition to form a tertiary alcohol.[1][2] This unique reactivity is attributed to the formation of a stable chelated intermediate. The title compound, featuring a 4-chloropyridine scaffold, is a valuable building block in medicinal chemistry and drug development, enabling the synthesis of complex molecular architectures.

This guide provides an in-depth examination of the synthetic pathway to this compound, detailing the synthesis of its key precursor, 4-chloropyridine-2-carboxylic acid, and its subsequent conversion to the target Weinreb amide. The methodologies presented are grounded in established chemical principles, offering researchers a robust framework for its preparation.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule dictates a two-stage approach. The primary disconnection is at the amide bond, leading back to the precursor 4-chloropyridine-2-carboxylic acid and N,O-dimethylhydroxylamine. The 4-chloropyridine-2-carboxylic acid can, in turn, be synthesized from either 2-picolinic acid via a chlorination reaction or from 4-chloro-2-methylpyridine through oxidation.

Caption: Retrosynthetic analysis of the target compound.

Part 1: Synthesis of the Precursor, 4-Chloropyridine-2-carboxylic Acid

4-Chloropyridine-2-carboxylic acid (also known as 4-chloropicolinic acid) is a critical intermediate in this synthesis.[3] It can be prepared via several routes, with two common methods being the chlorination of 2-pyridinecarboxylic acid and the oxidation of 4-chloro-2-methylpyridine.[3][4] The chlorination route is often preferred due to the commercial availability of 2-picolinic acid.

Methodology: Chlorination of 2-Pyridinecarboxylic Acid

This method involves the reaction of 2-pyridinecarboxylic acid with thionyl chloride in the presence of a catalyst.[4][5][6] The thionyl chloride serves as both a chlorinating agent and a solvent.

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-pyridinecarboxylic acid and sodium bromide in thionyl chloride.

-

Reaction: Heat the suspension under reflux. The reaction progress can be monitored by observing the color change of the mixture.[4]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield 4-chloropyridine-2-carboxylic acid.[4]

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 2-Pyridinecarboxylic Acid | C₆H₅NO₂ | 123.11 | Starting Material |

| Thionyl Chloride | SOCl₂ | 118.97 | Chlorinating Agent/Solvent |

| Sodium Bromide | NaBr | 102.89 | Catalyst |

| Ethanol | C₂H₅OH | 46.07 | Recrystallization Solvent |

Table 1: Reagents for the synthesis of 4-chloropyridine-2-carboxylic acid.

Part 2: Synthesis of this compound

The conversion of a carboxylic acid to a Weinreb amide is a cornerstone of modern organic synthesis.[7][8] This transformation can be achieved through various methods, including the use of peptide coupling reagents or by first converting the carboxylic acid to a more reactive species, such as an acyl chloride.[7][9][10] The acyl chloride route is a robust and widely used method.

Methodology: Acyl Chloride Formation and Amidation

This two-step, one-pot procedure involves the initial conversion of 4-chloropyridine-2-carboxylic acid to its corresponding acyl chloride using an activating agent like oxalyl chloride or thionyl chloride. The resulting acyl chloride is then reacted in situ with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to form the desired Weinreb amide.

Caption: Workflow for the synthesis of the target Weinreb amide.

Experimental Protocol:

-

Acyl Chloride Formation: To a solution of 4-chloropyridine-2-carboxylic acid in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF). Cool the mixture in an ice bath and slowly add oxalyl chloride or thionyl chloride. Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.

-

Amidation: In a separate flask, prepare a solution or slurry of N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine, in an anhydrous solvent.

-

Reaction: Cool the amine solution in an ice bath and slowly add the previously prepared acyl chloride solution.

-

Work-up: After the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 4-Chloropyridine-2-carboxylic acid | C₆H₄ClNO₂ | 157.55 | Precursor |

| Oxalyl Chloride | (COCl)₂ | 126.93 | Activating Agent |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalyst |

| N,O-Dimethylhydroxylamine HCl | C₂H₈ClNO | 97.54 | Amine Source |

| Triethylamine | C₆H₁₅N | 101.19 | Base |

| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent |

Table 2: Reagents for the synthesis of this compound.

Purification and Characterization

Purification of the final product is typically achieved through silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent. The purity and identity of the synthesized this compound can be confirmed using standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic protons on the pyridine ring and the distinct signals for the N-methoxy and N-methyl groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule, including the characteristic carbonyl carbon of the amide.

-

MS (Mass Spectrometry): To determine the molecular weight of the compound and confirm its elemental composition.

-

IR (Infrared Spectroscopy): To identify the characteristic carbonyl stretching frequency of the Weinreb amide.

Safety Considerations

The synthesis described involves the use of hazardous materials, and appropriate safety precautions must be taken.

-

Thionyl Chloride and Oxalyl Chloride: These reagents are corrosive and react violently with water to release toxic gases (SO₂ and HCl/CO/CO₂ respectively). They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

-

Bases: Triethylamine is a corrosive and flammable liquid. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The synthesis of this compound is a multi-step process that relies on well-established and reliable chemical transformations. By starting with the chlorination of 2-pyridinecarboxylic acid to form the key 4-chloropicolinic acid precursor, followed by its conversion to the Weinreb amide via an acyl chloride intermediate, the target compound can be obtained in good yield and high purity. This guide provides a detailed and practical framework for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

References

- 1. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]

- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-Chloropyridine-2-carboxylic acid | 5470-22-4 [chemicalbook.com]

- 5. JP2011153081A - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]

- 6. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]

- 9. tutorchase.com [tutorchase.com]

- 10. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

Introduction: The Analytical Imperative for a Modern Synthetic Intermediate

An In-depth Technical Guide for the Structure Elucidation of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide

In the landscape of medicinal chemistry and drug development, pyridine derivatives are foundational scaffolds, recognized for their presence in numerous FDA-approved drugs and their diverse biological activities.[1][2] Among the vast library of such compounds, this compound emerges as a molecule of significant synthetic interest. Its structure combines the versatile pyridine core with a Weinreb amide, a uniquely valuable functional group in organic synthesis.[3]

The Weinreb amide (N-methoxy-N-methylamide) is prized for its ability to react with organometallic reagents to form a stable tetrahedral intermediate, which upon workup yields ketones, or can be reduced to aldehydes, reliably preventing the common problem of over-addition.[4][5] This controlled reactivity makes it an indispensable tool for chemists.

Given its potential as a key building block, the unambiguous confirmation of the structure of this compound is not merely an academic exercise; it is a critical quality control step that underpins the success of subsequent synthetic transformations. Any ambiguity in the substitution pattern of the pyridine ring or the integrity of the Weinreb amide could lead to significant downstream failures, wasting valuable resources and time.

This guide, intended for researchers and drug development professionals, provides a comprehensive, multi-technique workflow for the complete structure elucidation of this molecule. We will move beyond a simple recitation of data to explain the causality behind each analytical choice, demonstrating how a combination of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques provides a self-validating system for structural confirmation.

The Elucidation Strategy: An Integrated Spectroscopic Approach

The definitive confirmation of a molecule's structure requires a cohesive narrative built from complementary analytical techniques. No single method is sufficient. Our strategy relies on piecing together evidence from mass spectrometry (to define the elemental formula), infrared spectroscopy (to confirm functional groups), and a suite of NMR experiments (to map the precise atomic connectivity).

Caption: Figure 1: A logical workflow illustrating the sequential and complementary use of analytical techniques.

Part 1: Molecular Formula and Isotopic Signature by Mass Spectrometry

Expertise & Rationale: The first step in identifying an unknown compound is to determine its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing mass accuracy to within a few parts per million. For this specific molecule, the presence of a chlorine atom provides a crucial, self-validating isotopic signature that we must observe.

Experimental Protocol: HRMS via Electrospray Ionization (ESI)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known standard immediately prior to analysis.

-

Analysis Mode: Operate in positive ion mode using Electrospray Ionization (ESI). The protonated molecule [M+H]⁺ is the expected ion.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Data Processing: Determine the accurate mass of the monoisotopic peak and compare it to the theoretical mass. Analyze the isotopic pattern for the characteristic signature of one chlorine atom.

Expected Data & Interpretation

The molecular formula is C₈H₉ClN₂O₂. The key validation is the presence of the ³⁵Cl and ³⁷Cl isotopes. We expect to see two major peaks for the [M+H]⁺ ion, separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1, which is characteristic of a molecule containing a single chlorine atom.

Table 1: Predicted HRMS Data for C₈H₉ClN₂O₂

| Ion Species | Theoretical m/z (Monoisotopic) | Observed m/z | Isotopic Peak [M+2+H]⁺ | Expected Ratio |

| [M+H]⁺ | 201.0425 | Within 5 ppm | 203.0396 | ~3:1 |

The observation of the correct accurate mass and the distinct 3:1 isotopic pattern provides high confidence in the elemental composition of the compound.

Part 2: Functional Group Identification by Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[6][7] For our target compound, we are specifically looking for evidence of the amide carbonyl (C=O) group, the aromatic pyridine ring, and C-H bonds. The position of the carbonyl stretch can also provide clues about the electronic environment of the amide.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹.

-

Data Processing: Use the instrument software to perform the background subtraction and identify peak wavenumbers.

Expected Data & Interpretation

The IR spectrum will serve as a molecular "fingerprint." The most critical absorption is the strong C=O stretch of the Weinreb amide. Other key absorptions will confirm the presence of the substituted aromatic ring.

Table 2: Key Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~3100-3000 | Medium-Weak | C-H stretch | Aromatic (Pyridine) |

| ~2970-2930 | Medium-Weak | C-H stretch | Aliphatic (N-CH₃, O-CH₃) |

| ~1670-1650 | Strong | C=O stretch | Weinreb Amide |

| ~1600-1450 | Medium-Strong | C=C / C=N stretch | Aromatic (Pyridine Ring) |

| ~850-750 | Strong | C-Cl stretch | Aryl Halide |

The presence of a strong band around 1660 cm⁻¹ is a robust indicator of the amide carbonyl, while the collection of peaks in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the pyridine core.[8][9][10][11]

Part 3: Definitive Connectivity Mapping by NMR Spectroscopy

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework.[6][12] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to unambiguously determine the substitution pattern on the pyridine ring and confirm the connectivity of the Weinreb amide moiety.

Experimental Protocol: General NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Tuning: Tune and shim the NMR spectrometer for the specific sample to ensure high resolution.

-

Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra using standard instrument pulse programs.

¹H NMR: Proton Environment and Splitting

-

Interpretation: We expect to see five distinct signals: three for the aromatic protons on the pyridine ring and two singlets for the N-methoxy and N-methyl groups. The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic of their positions relative to the ring nitrogen and the substituents.

-

The proton at C5 will be a doublet of doublets (or triplet if J values are similar), coupled to H3 and H6.

-

The proton at C3 will be a doublet, coupled to H5.

-

The proton at C6 will be a doublet, coupled to H5. Its proximity to the ring nitrogen and the electron-withdrawing amide will shift it significantly downfield.

-

The N-CH₃ and O-CH₃ protons will appear as sharp singlets, as they have no adjacent protons to couple with. Their chemical shifts are characteristic of Weinreb amides.

-

¹³C NMR: The Carbon Skeleton

-

Interpretation: We expect to see 8 unique carbon signals, corresponding to the 8 carbon atoms in the molecule. The chemical shifts are influenced by electronegativity and hybridization.

-

The amide carbonyl carbon (C=O) will be the most downfield signal (~165-170 ppm).

-

The five carbons of the pyridine ring will appear in the aromatic region (~120-160 ppm). The carbon attached to the chlorine (C4) and the carbons adjacent to the nitrogen (C2, C6) will have distinct chemical shifts.

-

The N-CH₃ and O-CH₃ carbons will appear in the upfield region.

-

2D NMR: Piecing the Puzzle Together

-

Rationale: 2D NMR experiments reveal through-bond correlations, providing the ultimate proof of connectivity.

-

COSY (Correlation Spectroscopy): Confirms which protons are coupled to each other. We expect to see cross-peaks connecting the adjacent aromatic protons (H3-H5, H5-H6).

-

HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this molecule. It shows correlations between protons and carbons that are 2 or 3 bonds away. This will definitively establish the substitution pattern.

-

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. rroij.com [rroij.com]

- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 8. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

4-chloro-N-methoxy-N-methylpyridine-2-carboxamide CAS number 757251-62-0

An In-depth Technical Guide to 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide (CAS 757251-62-0)

Introduction: A Privileged Scaffold in Modern Synthesis

This compound, identified by its CAS number 757251-62-0, is a highly functionalized heterocyclic compound of significant interest to the chemical research and drug development communities.[1][2][3][4] Structurally, it is a derivative of picolinic acid and belongs to the important class of N-methoxy-N-methylamides, more commonly known as Weinreb amides.

The true utility of this molecule lies in the convergence of two key chemical features: the robust and predictable reactivity of the Weinreb amide and the versatile synthetic handle provided by the chloro-substituted pyridine ring. Weinreb amides are renowned for their ability to react cleanly with organometallic reagents to produce ketones or, upon reduction, aldehydes, thereby avoiding the common issue of over-addition that plagues more reactive acylating agents like acid chlorides or esters.[5][6][7] Simultaneously, the pyridine core is a ubiquitous motif in pharmaceuticals, and the chloro-substituent offers a prime site for further molecular elaboration through nucleophilic substitution reactions.

This guide provides an in-depth examination of the synthesis, reactivity, and application of this compound, offering field-proven insights for researchers and scientists aiming to leverage its unique properties in complex molecule synthesis.

Physicochemical & Handling Data

A precise understanding of a reagent's properties is fundamental to its effective and safe use in an experimental setting. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 757251-62-0 | [1][2][3] |

| Molecular Formula | C₈H₉ClN₂O₂ | [1][3] |

| Molecular Weight | 200.62 g/mol | [1][3] |

| IUPAC Name | This compound | [2] |

| SMILES Code | O=C(C1=NC=CC(Cl)=C1)N(C)OC | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Safety & Handling Precautions

As with any laboratory chemical, appropriate safety measures are paramount. Based on available safety data sheets for structurally related compounds, this reagent should be handled with care.

-

Hazards: May cause skin, eye, and respiratory irritation.[8][9][10]

-

Personal Protective Equipment (PPE): Wear suitable protective gloves, safety glasses with side shields, and a lab coat.[8][9][11]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[8][11]

-

Storage: Store in a tightly sealed container in a cool, dry environment, away from incompatible materials such as strong oxidizing agents.[1][9]

Synthesis of the Core Reagent

While specific, peer-reviewed syntheses for this exact molecule are not broadly published, its preparation follows well-established principles of organic chemistry, starting from the corresponding carboxylic acid, 4-chloropyridine-2-carboxylic acid. The most common and reliable methods involve either a two-step acid chloride formation or a one-step direct amide coupling.

Method A: The Acid Chloride Route

This classic two-step approach ensures high reactivity for the final amidation.

-

Activation: 4-chloropyridine-2-carboxylic acid is first converted to its highly reactive acid chloride derivative, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of dimethylformamide (DMF).

-

Amidation: The resulting acid chloride is then reacted in situ or after purification with N,O-dimethylhydroxylamine hydrochloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction and liberate the free amine for coupling.

Method B: Direct Amide Coupling

Modern peptide coupling reagents allow for the direct, one-pot synthesis from the carboxylic acid, which is often milder and more efficient.

-

Coupling: 4-chloropyridine-2-carboxylic acid and N,O-dimethylhydroxylamine hydrochloride are dissolved in a suitable aprotic solvent (e.g., DCM, DMF). A coupling reagent such as HATU, HBTU, or EDC is added, along with an organic base like triethylamine or diisopropylethylamine (DIPEA). The reaction proceeds at room temperature to form the desired Weinreb amide. This method avoids the harsh conditions associated with thionyl chloride.[6][7]

Caption: General synthetic routes to the target Weinreb amide.

Reactivity Profile and Synthetic Utility

The power of this compound stems from its predictable and selective reactivity, which enables the construction of complex molecular architectures.

The Weinreb Ketone Synthesis: A Cornerstone of C-C Bond Formation

The primary application of this reagent is in the synthesis of ketones. The N-methoxy-N-methylamide functionality allows for the controlled, single addition of highly reactive organometallic reagents.

Causality of Selectivity: When a Grignard (R-MgX) or organolithium (R-Li) reagent attacks the amide carbonyl, a stable five-membered chelated tetrahedral intermediate is formed.[7] The oxygen of the methoxy group and the newly formed oxyanion coordinate to the magnesium or lithium cation. This chelated intermediate is stable at low temperatures and does not collapse to release a ketone until an acidic workup is performed. This inherent stability prevents the "over-addition" that would otherwise consume a second equivalent of the organometallic reagent to form a tertiary alcohol.[5][7]

Experimental Protocol (General):

-

Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Slowly add the organometallic reagent (e.g., Phenylmagnesium bromide, 1.1 eq.) dropwise via syringe, maintaining the low temperature.

-

Stir the reaction at -78 °C for 1-2 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1N HCl.

-

Allow the mixture to warm to room temperature, and then proceed with a standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers, concentrate under reduced pressure, and purify the resulting crude ketone by flash column chromatography.

Controlled Reduction to Aldehydes

The Weinreb amide can also serve as a precursor to aldehydes through controlled reduction. Potent reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) can be used.[12] Similar to the ketone synthesis, the reaction proceeds through a stable intermediate that, upon workup, hydrolyzes to the aldehyde. Careful control of stoichiometry and temperature is crucial to prevent over-reduction to the primary alcohol.

Caption: Key transformations of the Weinreb amide functionality.

The Chloro-Pyridine Moiety: A Gateway to Diversification

The 4-chloro substituent on the pyridine ring is an excellent leaving group for nucleophilic aromatic substitution (SⁿAr). This allows for the late-stage introduction of a wide array of functional groups, making the molecule a versatile building block for creating libraries of compounds. This is particularly valuable in drug discovery, where modifying substituents on a core scaffold is a key strategy for optimizing biological activity. Common nucleophiles include:

-

Amines (Buchwald-Hartwig or SⁿAr)

-

Alcohols/Phenols (to form ethers)

-

Thiols (to form thioethers)

-

Cyanide

Anticipated Spectroscopic Signatures

While experimental spectra should always be acquired for confirmation, the expected spectroscopic data for this compound can be predicted based on its structure. This is crucial for reaction monitoring and characterization.

| Technique | Feature | Expected Chemical Shift / Frequency |

| ¹H NMR | Pyridine H (3 protons) | δ 7.5 - 8.7 ppm |

| N-OCH₃ (3 protons, singlet) | δ 3.6 - 3.8 ppm | |

| N-CH₃ (3 protons, singlet) | δ 3.2 - 3.4 ppm | |

| ¹³C NMR | Carbonyl (C=O) | δ 165 - 170 ppm |

| Pyridine Carbons | δ 120 - 155 ppm | |

| N-OCH₃ | δ ~61 ppm | |

| N-CH₃ | δ ~34 ppm | |

| FT-IR | Amide C=O Stretch | 1640 - 1680 cm⁻¹ (strong) |

| Mass Spec (EI/ESI) | Molecular Ion (M⁺) | m/z ≈ 200 (¹²C₈¹H₉³⁵Cl¹⁴N₂¹⁶O₂) |

| Isotope Peak (M+2) | m/z ≈ 202 (due to ³⁷Cl isotope, ~32% intensity of M⁺) |

Conclusion

This compound is more than just a chemical intermediate; it is a precisely designed tool for modern organic synthesis. It elegantly combines the non-over-addition reactivity of the Weinreb amide with the synthetic versatility of a functionalized pyridine ring. For researchers in medicinal chemistry and complex molecule synthesis, this reagent provides a reliable and efficient pathway to construct elaborate ketone, aldehyde, and polysubstituted pyridine-containing targets. Its predictable reactivity and dual functionality ensure its continued relevance as a valuable building block in the pursuit of novel molecular entities.

References

- 1. 757251-62-0|this compound|BLD Pharm [bldpharm.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Synthonix, Inc > 757251-62-0 | this compound [synthonix.com]

- 4. arctomsci.com [arctomsci.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 7. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-Chloro-3-methoxy-2-methylpyridine N-oxide - Safety Data Sheet [chemicalbook.com]

- 11. aksci.com [aksci.com]

- 12. ism2.univ-amu.fr [ism2.univ-amu.fr]

A Comprehensive Spectroscopic and Analytical Guide to 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectral characteristics of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of publicly available spectral data, this document presents a comprehensive set of predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The predictions are grounded in fundamental principles of spectroscopy and supported by data from analogous structures and peer-reviewed literature. This guide is designed to serve as a practical reference for the identification, characterization, and quality control of this compound in a research and development setting. Detailed, field-proven protocols for sample preparation and spectral acquisition are also provided to ensure reliable and reproducible results.

Introduction and Molecular Structure

This compound, also known as a Weinreb amide derivative of 4-chloropicolinic acid, is a versatile chemical building block. Its structure combines a substituted pyridine ring with the N-methoxy-N-methylamide functionality, which is renowned for its utility in the synthesis of ketones and other complex molecules. Accurate analytical characterization is paramount for ensuring the purity and identity of this intermediate, which directly impacts the quality and yield of subsequent synthetic steps.

Compound Identification:

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Number | 757251-62-0[1][2][3][4][5] |

| Molecular Formula | C₈H₉ClN₂O₂ |

| Molecular Weight | 200.62 g/mol [1] |

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides critical information about the electronic environment and connectivity of protons in the molecule. For ortho-substituted N-methoxy-N-methyl amides, a key consideration is the restricted rotation around the C(O)-N bond, which can lead to the observation of rotamers at room temperature. This phenomenon often results in broadening of the N-methyl and N-methoxy signals.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.60 | d | 1H | H-6 | The proton at the 6-position is adjacent to the pyridine nitrogen, leading to a significant downfield shift. It will appear as a doublet due to coupling with H-5. |

| ~8.05 | d | 1H | H-3 | The proton at the 3-position is ortho to the electron-withdrawing carboxamide group, shifting it downfield. It will appear as a doublet due to coupling with H-5. |

| ~7.45 | dd | 1H | H-5 | The proton at the 5-position is coupled to both H-3 and H-6, resulting in a doublet of doublets. |

| ~3.80 | br s | 3H | -OCH₃ | The N-methoxy protons. Due to restricted C-N bond rotation, this signal is expected to be a broad singlet at room temperature. |

| ~3.40 | br s | 3H | -NCH₃ | The N-methyl protons. Similar to the methoxy group, this signal is also expected to be a broad singlet due to the presence of rotamers. |

d = doublet, dd = doublet of doublets, br s = broad singlet

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule. The chemical shifts are highly sensitive to the effects of substituents on the pyridine ring.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166.0 | C=O | The carbonyl carbon of the Weinreb amide typically appears in this region. |

| ~152.0 | C-2 | The carbon atom attached to the carboxamide group and adjacent to the nitrogen is deshielded. |

| ~150.0 | C-6 | The carbon atom adjacent to the pyridine nitrogen is significantly deshielded. |

| ~145.0 | C-4 | The carbon atom bearing the chloro substituent is deshielded. |

| ~125.0 | C-3 | Aromatic CH carbon. |

| ~122.0 | C-5 | Aromatic CH carbon. |

| ~61.5 | -OCH₃ | The methoxy carbon of the Weinreb amide. This signal may be broad due to restricted rotation. |

| ~34.0 | -NCH₃ | The N-methyl carbon. This signal may also be broad due to restricted rotation. |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium | Aromatic C-H Stretch | Vibrations of the C-H bonds on the pyridine ring. |

| ~2970-2930 | Medium | Aliphatic C-H Stretch | Stretching vibrations of the methyl and methoxy groups. |

| ~1665 | Strong | C=O Stretch (Amide I) | The carbonyl stretch of the tertiary amide (Weinreb amide) is a strong, characteristic band. Its frequency is lowered by conjugation with the pyridine ring.[6][7] |

| ~1580, ~1460 | Medium-Strong | Pyridine Ring C=C, C=N Stretch | Characteristic stretching vibrations of the pyridine ring. |

| ~1400 | Medium | C-N Stretch | Stretching vibration of the amide C-N bond. |

| ~1020 | Medium | N-O Stretch | Characteristic stretching vibration of the N-O bond in the N-methoxy-N-methylamide group. |

| ~850 | Strong | C-Cl Stretch | Stretching vibration of the carbon-chlorine bond. |

Predicted Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and information about the fragmentation pattern, which is crucial for structural elucidation. The fragmentation of amides often involves cleavage of the amide bond.[8][9]

Predicted Fragmentation Pattern (EI-MS):

| m/z | Proposed Fragment | Rationale |

| 200/202 | [M]⁺ | Molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with approximately one-third the intensity of the M+ peak. |

| 141/143 | [M - N(O)CH₃]⁺ | Loss of the N-methoxy-N-methylamino radical, a characteristic fragmentation of Weinreb amides. |

| 113/115 | [C₅H₂NCl]⁺ | Loss of CO from the m/z 141/143 fragment, forming the chloropyridinyl cation. |

| 61 | [N(O)CH₃CH₃]⁺ | Formation of the N-methoxy-N-methylaminium cation radical. |

Fragmentation Pathway Diagram:

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 500 MHz or higher.

-

Pulse Program: Standard single pulse (zg30).

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

Temperature: 298 K.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 125 MHz or higher.

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1 Hz for ¹³C) before Fourier transformation.

-

Phase and baseline correct the spectrum.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (~1-2 mg) of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Data Acquisition (FT-IR):

-

Record a background spectrum of the empty sample compartment.

-

Mount the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The spectrum should be presented in terms of transmittance or absorbance.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

-

Sample Introduction (EI-MS):

-

Prepare a dilute solution of the sample in a volatile solvent such as methanol or dichloromethane.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Instrument Parameters (EI-MS):

-

Ionization Mode: Electron Impact (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: ~200-250 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) and the M+2 peak characteristic of a chlorine-containing compound.

-

Analyze the fragmentation pattern to identify characteristic losses and fragment ions.

-

Conclusion

This technical guide provides a robust, scientifically-grounded framework for the spectral analysis of this compound. The predicted spectral data, derived from established principles and comparative analysis, offer a reliable benchmark for researchers in the absence of published experimental spectra. The detailed protocols outlined herein establish a self-validating system for the consistent and accurate characterization of this important chemical intermediate, thereby supporting the integrity and efficiency of research and development workflows in the pharmaceutical and chemical industries.

References

- 1. 757251-62-0|this compound|BLD Pharm [bldpharm.com]

- 2. arctomsci.com [arctomsci.com]

- 3. parchem.com [parchem.com]

- 4. 2-PYRIDINECARBOXAMIDE, 4-CHLORO-N-METHOXY-N-METHYL- (CAS No. 757251-62-0) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

4-chloro-N-methoxy-N-methylpyridine-2-carboxamide NMR analysis

An In-Depth Technical Guide to the NMR Analysis of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its utility largely stems from the Weinreb amide functionality, which allows for controlled C-C bond formation. A thorough understanding of its structure and purity is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides a detailed exploration of the ¹H and ¹³C NMR analysis of this compound, offering insights into spectral interpretation, experimental considerations, and the identification of common impurities.

Molecular Structure and NMR-Active Nuclei

The primary NMR-active nuclei in this compound are ¹H and ¹³C. A comprehensive analysis of both is necessary for unambiguous structure elucidation and purity assessment.

Figure 1. Molecular structure of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl and methoxy protons of the Weinreb amide.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.5 - 8.7 | d | 5.0 - 5.5 |

| H-5 | 7.8 - 8.0 | dd | 5.0 - 5.5, ~2.0 |

| H-3 | 7.4 - 7.6 | d | ~2.0 |

| N-OCH₃ | ~3.8 | s (or br s) | - |

| N-CH₃ | ~3.3 | s (or br s) | - |

Rationale for Chemical Shift Assignments:

-

Pyridine Ring Protons: The electron-withdrawing nature of the nitrogen atom and the carboxamide group significantly deshields the protons on the pyridine ring, shifting them downfield.[1][2][3]

-

Weinreb Amide Protons: The chemical shifts of the N-methoxy and N-methyl protons are characteristic.[4]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-2 | 150 - 155 |

| C-6 | 148 - 152 |

| C-4 | 140 - 145 |

| C-5 | 125 - 130 |

| C-3 | 120 - 125 |

| N-OCH₃ | ~61 |

| N-CH₃ | ~34 |

Rationale for Chemical Shift Assignments:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the amide will be the most downfield signal.

-

Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents.[5][6]

-

Weinreb Amide Carbons: The N-OCH₃ and N-CH₃ carbons have characteristic chemical shifts.[7][8] Similar to the proton signals, the N-CH₃ signal may appear broad.

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Figure 2. A typical experimental workflow for NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for similar compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

If further structural confirmation is needed, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

-

Perform phase and baseline corrections to ensure accurate integration and peak picking.

-

Reference the spectra to the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Identify the chemical shifts of all peaks in both the ¹H and ¹³C NMR spectra.

-

Identification of Potential Impurities

NMR spectroscopy is highly effective for identifying and quantifying impurities. Potential impurities in a synthesis of this compound could include:

-

Starting materials: Unreacted 4-chloropicolinic acid or its activated form.

-

Byproducts: Hydrolysis of the Weinreb amide to the corresponding carboxylic acid.

-

Residual solvents: Solvents used in the synthesis and purification steps.

The presence of these impurities would be indicated by additional, unassigned peaks in the NMR spectra.

Conclusion

The NMR analysis of this compound is a powerful method for its structural characterization and purity assessment. A thorough understanding of the expected chemical shifts and coupling patterns, combined with a robust experimental protocol, allows for confident identification and quality control. The potential for rotamers leading to broadened signals in the Weinreb amide moiety is a key feature to consider during spectral interpretation. For unambiguous assignment, especially in complex mixtures, 2D NMR techniques are invaluable.

References

- 1. The proton NMR chemical shifts of the hydrogens in pyridine are shown. Th.. [askfilo.com]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. [PDF] Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides | Semantic Scholar [semanticscholar.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. N-Methoxy-N-methylacetamide(78191-00-1) 13C NMR spectrum [chemicalbook.com]

- 8. N-Methoxy-N-methylacetamide | C4H9NO2 | CID 537505 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Solubility in Drug Discovery

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. evotec.com [evotec.com]

- 5. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

The Ascendant Trajectory of Pyridine-2-Carboxamide Derivatives: A Technical Guide for Drug Discovery

Introduction: The Enduring Appeal of the Pyridine-2-Carboxamide Scaffold

The pyridine-2-carboxamide moiety, a deceptively simple heterocyclic scaffold, has emerged as a cornerstone in modern medicinal chemistry. Its prevalence in a multitude of biologically active compounds underscores its status as a "privileged structure." The inherent features of this scaffold—a bioisosteric relationship with benzene, enhanced aqueous solubility, and the capacity for critical hydrogen bonding interactions—render it an exceptionally versatile platform for the design of novel therapeutics.[1] This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of pyridine-2-carboxamide derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, providing a holistic understanding of this pivotal chemical entity.

I. Synthetic Strategies: Crafting the Pyridine-2-Carboxamide Core

The synthetic accessibility of pyridine-2-carboxamide derivatives has been a significant driver of their widespread investigation. A variety of synthetic routes have been developed, ranging from classical condensation reactions to more sophisticated transition metal-catalyzed cross-couplings.

Amide Bond Formation: The Cornerstone of Synthesis

The most fundamental approach to constructing the pyridine-2-carboxamide linkage involves the formation of an amide bond between a picolinic acid derivative and an appropriate amine.

1.1.1. Acyl Chloride Mediated Amidation: A robust and widely employed method involves the conversion of picolinic acid to its more reactive acyl chloride, followed by reaction with an amine.[2]

Experimental Protocol: General Procedure for the Synthesis of N-Aryl Pyridine-2-Carboxamides via Acyl Chlorides

-

Step 1: Acyl Chloride Formation: To a solution of picolinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2-2.0 eq) dropwise at 0 °C. The reaction mixture is then stirred at room temperature or gently refluxed for 1-3 hours until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude picolinic acid chloride.

-

Step 2: Amidation: The crude acyl chloride is dissolved in a fresh portion of anhydrous DCM and cooled to 0 °C. A solution of the desired aniline or amine (1.0-1.2 eq) and a base such as triethylamine or pyridine (1.5-2.0 eq) in DCM is added dropwise. The reaction is stirred at room temperature for 2-12 hours and monitored by thin-layer chromatography (TLC).

-

Step 3: Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with water, dilute hydrochloric acid, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure pyridine-2-carboxamide derivative.

1.1.2. Coupling Agent-Mediated Amidation: To circumvent the often harsh conditions of acyl chloride formation, a variety of coupling agents are employed to facilitate direct amide bond formation from picolinic acid and an amine. Common coupling agents include dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt).

Palladium-Catalyzed C-H Functionalization

More advanced synthetic strategies leverage palladium-catalyzed C-H functionalization, enabling the construction of complex polycyclic systems incorporating the pyridine-2-carboxamide scaffold. For instance, a novel synthesis of phenanthridines utilizes a picolinamide-directed sequential C-H functionalization, starting from readily available benzylamine and aryl iodide precursors.[3]

Experimental Workflow: Palladium-Catalyzed Synthesis of Phenanthridines

Caption: Palladium-catalyzed sequential C-H functionalization workflow.

II. A Spectrum of Biological Activities: Therapeutic Potential of Pyridine-2-Carboxamide Derivatives

The pyridine-2-carboxamide scaffold is a recurring motif in compounds exhibiting a wide array of biological activities. The following sections will explore their potential in several key therapeutic areas.

Anticancer Activity

Pyridine-2-carboxamide derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms of action.

2.1.1. Enzyme Inhibition: A prominent strategy in cancer therapy is the inhibition of key enzymes involved in tumor growth and proliferation.

-

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. A series of pyridine-2-carboxamide analogues have been identified as potent and selective HPK1 inhibitors, demonstrating robust in vivo efficacy in murine colorectal cancer models, particularly in combination with anti-PD-1 therapy.[4] One promising compound exhibited excellent kinase selectivity and oral bioavailability across multiple species.[4]

-

SHP2 Allosteric Inhibition: Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a critical regulator of proliferation pathways and immune checkpoint signaling in various cancers. Novel substituted pyridine carboxamide derivatives have been discovered as potent allosteric SHP2 inhibitors.[5] One such compound displayed excellent inhibitory activity against SHP2 and antiproliferative effects on a leukemia cell line, with subsequent in vivo studies demonstrating significant antitumor efficacy.[5]

-

Tubulin Polymerization Inhibition: Pyridine carbothioamides (PCAs), closely related to pyridine-2-carboxamides, are recognized for their potential as anticancer agents. A series of N-phenyl 4-substituted and 2,4-disubstituted PCAs incorporating a sulfonamide pharmacophore have been synthesized and evaluated as tubulin polymerization inhibitors, demonstrating potent cytotoxicity against multiple cancer cell lines.[6]

2.1.2. Induction of Apoptosis and Cell Cycle Arrest: Certain anticancer pyridines induce G2/M arrest and apoptosis in liver and breast cancer cells through the upregulation of p53 and JNK.[7]

2.1.3. Structure-Activity Relationship (SAR) in Oncology:

A review of pyridine derivatives with antiproliferative activity has highlighted key structural features that influence their efficacy. The presence and positions of -OMe, -OH, -C=O, and -NH2 groups tend to enhance antiproliferative activity, whereas halogen atoms or bulky groups often lead to diminished activity.[8]

| Derivative Class | Target | Key SAR Findings | Representative IC50 Values |

| Pyridine-2-carboxamides | HPK1 | Substitutions on the phenyl ring significantly impact activity and selectivity.[4] | Varies with specific compound; often in the nanomolar to low micromolar range. |

| Substituted Pyridine Carboxamides | SHP2 | The nature and position of substituents on the pyridine and carboxamide moieties are crucial for allosteric inhibition.[5] | IC50 values as low as 0.13 nM against SHP2.[5] |

| Pyridine Carbothioamides | Tubulin | Incorporation of a sulfonamide pharmacophore and specific substitutions on the N-phenyl ring enhance cytotoxicity.[6] | IC50 values in the low micromolar range (1.2–9.1 μM) against various cancer cell lines.[6] |

| Pyridine-2-carboxaldehyde thiosemicarbazones | Ribonucleotide Reductase | 3-amino substitution is more active than 3-hydroxy or 5-amino substitution. N-acetylation of the 3-amino group reduces activity.[9] | Not explicitly stated in the abstract. |

Signaling Pathway: HPK1 Inhibition in Cancer Immunotherapy

Caption: HPK1 negatively regulates T-cell activation by phosphorylating SLP76. Pyridine-2-carboxamide inhibitors block HPK1, thus enhancing the T-cell response.

Antimicrobial Activity

The pyridine-2-carboxamide scaffold is also a key component of many compounds with potent antimicrobial properties.

2.2.1. Antibacterial and Antifungal Activity: A series of chiral linear and macrocyclic pyridine carboxamides derived from pyridine-2,6-dicarbonyl dichloride have demonstrated significant antibacterial and antifungal activities.[10] The antimicrobial efficacy is attributed to the presence of the nitrogen heterocyclic ring and the amide linkages.[10]

2.2.2. Anti-TB Activity: Imidazo[1,2-a]pyridine carboxamide derivatives have shown excellent activity against the H37Rv strain of Mycobacterium tuberculosis, with MIC values in the sub-micromolar range.[7]

2.2.3. Structure-Activity Relationship (SAR) in Antimicrobials:

The antimicrobial activity of pyridine-2-carboxamide derivatives is influenced by several factors:

-

The Pyridine and Amide Moieties: These are considered essential for activity.[10]

-

Substituents: The nature of the substituents on the amine portion of the carboxamide can significantly modulate the antimicrobial spectrum and potency.[10]

| Compound Class | Target Organisms | Key SAR Findings | Representative MIC Values |

| Chiral Pyridine Carboxamides | Bacteria and Fungi | Macrocyclic structures and specific side chains enhance activity.[10] | Varies; some compounds show higher activity than reference drugs. |

| Imidazo[1,2-a]pyridine Carboxamides | Mycobacterium tuberculosis | Specific substitutions on the imidazopyridine ring are crucial for potent anti-TB activity.[7] | MIC = 0.10 – 0.19 μM against H37Rv strain.[7] |

Antiviral Activity

A review of pyridine-containing heterocycles has highlighted their broad-spectrum antiviral activities against a range of viruses, including HIV, HCV, HBV, and respiratory syncytial virus (RSV).[11][12][13] The mechanism of action varies depending on the specific derivative and the virus, and can include inhibition of reverse transcriptase, polymerase, and other viral enzymes.[11][12][13]

Anti-inflammatory Activity

Pyridine carbothioamide analogs have been investigated for their anti-inflammatory potential.[14][15] In vivo studies using a Complete Freund's Adjuvant-induced inflammatory model demonstrated a significant reduction in paw size.[14][15] The anti-inflammatory effects are believed to be mediated, at least in part, through the inhibition of cyclooxygenase (COX) enzymes and nitric oxide synthase.[14][15] SAR studies have indicated that the presence of methyl and methoxy groups at the 6th position of the pyridine ring, or a chloro group at the 5th position, can enhance anti-inflammatory potency.[14]

III. Clinical Landscape and Future Perspectives

The extensive preclinical data on pyridine-2-carboxamide derivatives underscores their significant therapeutic potential. While many of these compounds are still in the discovery and preclinical development stages, their consistent performance against a variety of biological targets suggests that we will see more of these derivatives entering clinical trials in the coming years. For instance, the development of potent and selective HPK1 inhibitors for cancer immunotherapy is a particularly promising area of active research.[4]

The versatility of the pyridine-2-carboxamide scaffold, coupled with the ever-expanding toolkit of synthetic organic chemistry, ensures that this remarkable chemical entity will continue to be a fertile ground for the discovery of novel and effective therapeutic agents. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, as well as exploring their potential in combination therapies to address complex diseases such as cancer and drug-resistant infections.

IV. References

-

Al-Omar, M. A. (2016). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Molecules, 21(9), 1144. --INVALID-LINK--

-

Chen, K., & Chen, G. (2013). Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C-H functionalization. Beilstein Journal of Organic Chemistry, 9, 891–899. --INVALID-LINK--

-

Christodoulou, M. S., et al. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 16(5), 6047–6054. --INVALID-LINK--

-

Peng, J., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. --INVALID-LINK--

-

Naseer, M. M., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Future Medicinal Chemistry. --INVALID-LINK--

-

Saryan, L. A., et al. (1983). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 26(4), 535–538. --INVALID-LINK--

-

Płotek, M., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 26(21), 6401. --INVALID-LINK--

-

Al-Tel, T. H., et al. (2022). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Omega, 7(12), 10397–10407. --INVALID-LINK--

-

BenchChem. (2025). Application Notes and Protocols: The Use of Pyridine Carboxamides in Antimicrobial Drug Discovery. --INVALID-LINK--

-

Naseer, M. M., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Future Medicinal Chemistry. --INVALID-LINK--

-

Kumar, A., et al. (2025). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry. --INVALID-LINK--

-

Zlatopolskiy, B. D., et al. (2022). Synthesis and preliminary evaluations of [18F]fluorinated pyridine-2-carboxamide derivatives for targeting PD-L1 in cancer. Current Cancer Drug Targets. --INVALID-LINK--

-

El-Sayed, N. N. E., et al. (2023). The suggested SAR for the studied pyrimidine and pyridine derivatives. Journal of the Iranian Chemical Society, 20(8), 1869–1884. --INVALID-LINK--

-

Smee, D. F., et al. (2007). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate... Google Patents. --INVALID-LINK--

-

Asif, M. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Mini-Reviews in Medicinal Chemistry, 21(14), 1854–1884. --INVALID-LINK--

-

Avasthi, P., et al. (2023). A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. International Journal of Scientific Development and Research, 8(7), 1122-1129. --INVALID-LINK--

-

Asif, M. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Mini-Reviews in Medicinal Chemistry. --INVALID-LINK--

-

ChemicalBook. (2025). PYRIDINE-2-CARBOXAMIDE | 1452-77-3. --INVALID-LINK--

-

Redway, A., et al. (2023). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. European Journal of Medicinal Chemistry, 258, 115598. --INVALID-LINK--

-

Hussein, K. A., et al. (2023). Synthesis of pyridine carboxamide and carbothioamide (1–12). ResearchGate. --INVALID-LINK--

-

Wang, Y., et al. (2016). Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex. Dalton Transactions, 45(35), 13731–13742. --INVALID-LINK--

-

Singh, A., et al. (2024). Pyridine-2,6-Dicarboxamide Proligands and their Cu(II)/Zn(II) Complexes Targeting Staphylococcus Aureus for the Attenuation of In Vivo Dental Biofilm. Advanced Healthcare Materials. --INVALID-LINK--

-

Płotek, M., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. ResearchGate. --INVALID-LINK--

-

Asif, M. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Bentham Science Publishers. --INVALID-LINK--

-

Li, Q., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry. --INVALID-LINK--

-

López-Vallejo, F., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. --INVALID-LINK--

-

El-Malah, A. A., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as... RSC Advances. --INVALID-LINK--

-

Peng, J., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. ResearchGate. --INVALID-LINK--

-

Iacob, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3299. --INVALID-LINK--

-

Iacob, A., et al. (2022). Commentary on Pyridine Compounds & its Antimicrobial Activities. Journal of Pharmaceutical Sciences & Research, 14(6), 1-3. --INVALID-LINK--

-

de Fátima, Â., et al. (2021). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. --INVALID-LINK--

-

Kassab, A. S., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10397–10407. --INVALID-LINK--

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. eurekaselect.com [eurekaselect.com]

- 14. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

reactivity profile of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide

An In-Depth Technical Guide to the Reactivity Profile of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its value stems from a unique combination of three distinct reactive centers: an electron-deficient pyridine ring, a strategically positioned chlorine atom at the C4 position, and a versatile Weinreb amide at the C2 position. This guide provides a comprehensive analysis of the compound's reactivity, detailing the mechanistic principles behind its key transformations. We will explore its propensity for nucleophilic aromatic substitution (SNAr) at the C4 position, its utility in palladium-catalyzed cross-coupling reactions, and the selective transformations of the C2-Weinreb amide into ketones and aldehydes. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a thorough examination of the causality behind its synthetic utility.

Introduction to a Key Synthetic Intermediate

The strategic importance of this compound lies in its capacity to serve as a versatile scaffold for the construction of complex molecular architectures. The interplay between its distinct functional groups allows for sequential and often orthogonal chemical modifications, making it an invaluable building block in multi-step syntheses.

Molecular Structure and Physicochemical Properties

The molecule's reactivity is a direct consequence of its structure. The electronegative nitrogen atom renders the pyridine ring electron-deficient, which is further amplified by the electron-withdrawing nature of the chloro and carboxamide substituents.

| Property | Value |

| Molecular Formula | C₈H₉ClN₂O₂ |

| Molecular Weight | 200.62 g/mol |

| CAS Number | 757251-62-0[1] |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |

Overview of Key Reactive Sites

The molecule's synthetic utility is governed by three primary reactive sites, each offering a distinct handle for chemical modification. Understanding the inherent reactivity of each site is crucial for designing selective and efficient synthetic strategies.

Caption: Primary centers of reactivity on the this compound scaffold.

Reactivity at the Pyridine Core: C4 Position

The C4 position is the most activated site for transformations involving the pyridine ring due to the powerful electron-withdrawing effects of the ring nitrogen.

Nucleophilic Aromatic Substitution (SNAr)

2.1.1. Mechanistic Principles

SNAr reactions on this substrate proceed readily. The pyridine nitrogen exerts strong inductive (-I) and mesomeric (-M) effects, significantly reducing the electron density at the C4 (para) position.[2] This electronic deficit makes the carbon highly susceptible to attack by nucleophiles. The subsequent formation of a negatively charged tetrahedral intermediate, known as a Meisenheimer complex, is the rate-determining step. This intermediate is effectively stabilized by delocalization of the negative charge onto the electronegative nitrogen atom, which lowers the activation energy for the reaction compared to analogous benzene systems.[2][3] The departure of the chloride ion restores aromaticity and yields the substituted product. Halogens at the 2- and 4-positions of pyridine are generally more susceptible to displacement than those at the 3-position precisely because of this stabilization mechanism.[3][4][5]

Caption: Generalized workflow for the SNAr reaction at the C4 position.

2.1.2. Detailed Experimental Protocol: SNAr with 4-Aminophenol

This reaction is a key step in the synthesis of multi-kinase inhibitors like Sorafenib. The choice of a polar aprotic solvent like DMF or NMP facilitates the reaction by solvating the cationic counter-ion of the base, thereby increasing the nucleophilicity of the phenoxide.

-

Reagents & Setup: To a clean, dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq), 4-aminophenol (1.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.5 M with respect to the starting material.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

-

Work-up & Isolation: Upon completion, cool the mixture to room temperature and pour it into ice-water. The product will precipitate. Filter the solid, wash thoroughly with water to remove inorganic salts, and then with a cold, non-polar solvent like hexane to remove non-polar impurities.

-

Purification: Dry the crude solid under vacuum. If necessary, purify further by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the pyridine ring also makes the C-Cl bond susceptible to oxidative addition to a low-valent palladium(0) complex, enabling a variety of cross-coupling reactions. While aryl chlorides are typically less reactive than bromides or iodides, the "activated" nature of this particular C-Cl bond allows for successful coupling under appropriate conditions.[6]

2.2.1. Suzuki-Miyaura Coupling

The Suzuki coupling of 4-chloropyridines with arylboronic acids is a powerful method for forming C-C bonds.[6] The reaction is catalyzed by a Pd(0) species, often generated in situ from a Pd(II) precatalyst. The choice of ligand is critical; phosphine ligands like PPh₃ or more electron-rich, bulky ligands can improve catalytic activity. A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid and facilitate the transmetalation step.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

2.2.2. Detailed Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

-

Reagents & Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

-

Catalyst & Solvent: Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), to the flask. Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring. Monitor the reaction by LC-MS.

-

Work-up & Isolation: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired biaryl product.

Reactivity of the C2-Weinreb Amide

The N-methoxy-N-methylamide, or Weinreb amide, is a privileged functional group in organic synthesis renowned for its ability to react with potent organometallic nucleophiles to produce ketones without the common side reaction of over-addition to form tertiary alcohols.[7][8][9]

Acylation Reactions: Formation of Ketones